Methyl 1-methylazetidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 1-methylazetidine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C6H11NO2.ClH and a molecular weight of 165.62 g/mol . It is a hydrochloride salt form of methyl 1-methylazetidine-2-carboxylate, which is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methylazetidine-2-carboxylate;hydrochloride typically involves the reaction of 1-methylazetidine-2-carboxylic acid with methanol in the presence of a suitable catalyst to form the ester. This ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions followed by purification and crystallization processes to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methylazetidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted azetidine derivatives .
Scientific Research Applications
Methyl 1-methylazetidine-2-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving nitrogen-containing heterocycles and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-methylazetidine-2-carboxylate;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethylazetidine-2-carboxylate;hydrochloride
- Methyl 1-propylazetidine-2-carboxylate;hydrochloride
- Methyl 1-butylazetidine-2-carboxylate;hydrochloride
Uniqueness
Methyl 1-methylazetidine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
methyl 1-methylazetidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-4-3-5(7)6(8)9-2;/h5H,3-4H2,1-2H3;1H |
InChI Key |
KDGCQPWXDPPHHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC1C(=O)OC.Cl |
Origin of Product |
United States |
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